O-Desethyl-O-isopropyl Quinapril
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Overview
Description
O-Desethyl-O-isopropyl Quinapril is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The compound is identified by the CAS number 955034-25-0 and has the chemical name (3R)-2-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid .
Preparation Methods
The synthesis of O-Desethyl-O-isopropyl Quinapril involves multiple steps, starting from the parent compound Quinapril. The preparation typically includes the following steps:
Esterification: The initial step involves the esterification of Quinapril to form the ethyl ester derivative.
Desethylation: The ethyl ester is then subjected to desethylation to remove the ethyl group.
Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
O-Desethyl-O-isopropyl Quinapril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
O-Desethyl-O-isopropyl Quinapril has several scientific research applications:
Chemistry: It is used in analytical method development and validation, particularly in the study of ACE inhibitors.
Biology: The compound is used to investigate the biological pathways involving ACE and its role in regulating blood pressure.
Medicine: Research focuses on its potential therapeutic effects in treating hypertension and heart failure.
Industry: It is used in the quality control and production of pharmaceutical formulations containing Quinapril.
Mechanism of Action
O-Desethyl-O-isopropyl Quinapril exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathways .
Comparison with Similar Compounds
O-Desethyl-O-isopropyl Quinapril is compared with other ACE inhibitors such as:
Quinapril: The parent compound, used widely in the treatment of hypertension.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: Known for its long duration of action and high bioavailability.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacological advantages .
Properties
IUPAC Name |
(3R)-2-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-17(2)33-26(32)22(14-13-19-9-5-4-6-10-19)27-18(3)24(29)28-16-21-12-8-7-11-20(21)15-23(28)25(30)31/h4-12,17-18,22-23,27H,13-16H2,1-3H3,(H,30,31)/t18-,22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENRMBPCEXBKLS-OFAXGOBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747526 |
Source
|
Record name | (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955034-25-0 |
Source
|
Record name | (3R)-2-(N-{(2S)-1-Oxo-4-phenyl-1-[(propan-2-yl)oxy]butan-2-yl}-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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